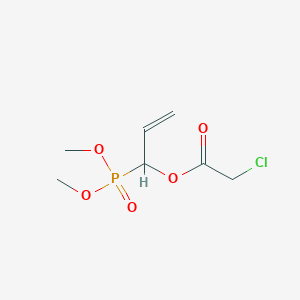
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate is an organic compound that features both a phosphoryl group and a chloroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of a phosphoryl compound with a chloroacetate derivative. One common method involves the use of dimethyl (2-oxopropyl)phosphonate and chloroacetic acid in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like benzene or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the chloroacetate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorylated compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential as a prodrug that can release active pharmaceutical ingredients upon metabolic activation.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of 1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with molecular targets through its phosphoryl and chloroacetate groups. The phosphoryl group can participate in phosphorylation reactions, while the chloroacetate moiety can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, including those involved in signal transduction and enzyme regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Shares the phosphoryl group but differs in the presence of a diazo group.
Dimethyl (2-oxopropyl)phosphonate: Similar phosphoryl structure but lacks the chloroacetate moiety.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
53722-19-3 |
|---|---|
Molekularformel |
C7H12ClO5P |
Molekulargewicht |
242.59 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C7H12ClO5P/c1-4-7(13-6(9)5-8)14(10,11-2)12-3/h4,7H,1,5H2,2-3H3 |
InChI-Schlüssel |
SLODEQUANURABY-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C=C)OC(=O)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)

![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

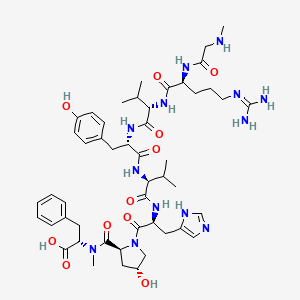
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
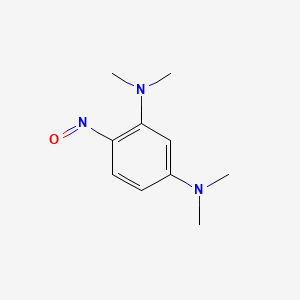
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
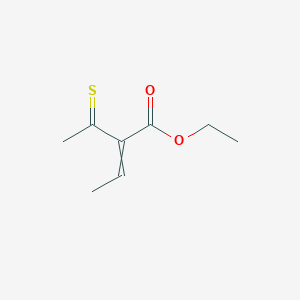
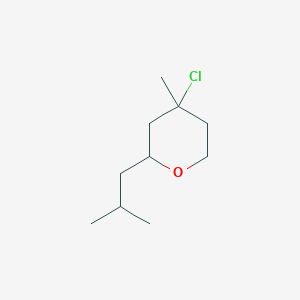
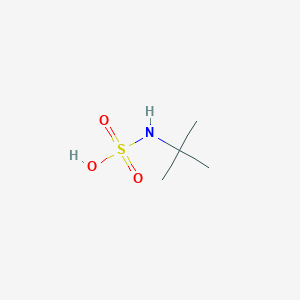
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
